N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative characterized by a sulfonylated indole core linked to a morpholino-2-oxoethyl substituent and a 2,4-dimethylphenyl acetamide group. The morpholino moiety and sulfonyl group are critical for modulating solubility, bioavailability, and target binding, as seen in related compounds .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-17-7-8-20(18(2)13-17)25-23(28)16-33(30,31)22-14-27(21-6-4-3-5-19(21)22)15-24(29)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLVOPERGGKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and the mechanisms underlying its effects.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a sulfonamide group attached to an indole structure, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity . For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. Notably, the compound showed an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent activity compared to other tested compounds .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| ALL (EU-3) | 0.3 |
| Neuroblastoma (NB1643) | 0.5 |
| Neuroblastoma (SHEP1) | 0.8 |
| Neuroblastoma (LA1–55N) | 1.2 |
These results indicate that the compound has a preferential activity towards ALL cells over neuroblastoma cells, suggesting a potential therapeutic application in hematological malignancies.
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells. It may inhibit key signaling pathways responsible for cell proliferation and survival. The presence of the morpholino and sulfonamide groups likely enhances its binding affinity to these targets.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1H-indole-3-sulfonyl chloride with N-(2,4-dimethylphenyl)acetamide in the presence of a base, followed by the introduction of the morpholino group through nucleophilic substitution reactions.
Table 2: Common Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Sulfonation | 1H-indole-3-sulfonyl chloride |
| 2 | Acetylation | N-(2,4-dimethylphenyl)acetamide |
| 3 | Substitution | 2-morpholino-2-oxoethyl chloride |
Case Studies and Research Findings
In one notable study, researchers evaluated the compound's effects on cell growth and apoptosis in various cancer models. The results indicated that treatment with this compound led to significant reductions in colony formation in treated cells compared to control groups . This suggests that it not only inhibits proliferation but may also induce programmed cell death.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Comparable Compounds
Key Observations :
- Substituent Effects: The morpholino group in the target compound (vs. Fluorinated substituents (e.g., 4-fluorobenzyl in or trifluoromethylphenyl in ) are associated with increased metabolic stability and target affinity in drug design. Aryl Acetamide Variations: The 2,4-dimethylphenyl group in the target compound is structurally analogous to the 2,3-dimethylphenyl group in but may confer distinct steric and electronic interactions with biological targets.
Functional Analogues with Indole-Based Pharmacophores
Table 2: Comparison with Indole-Acetamide Derivatives
Key Observations :
- Activity Correlation: The sulfonyl acetamide group in the target compound (vs. glyoxylamide in ) may enhance hydrogen bonding with targets like MDM2 or PBR proteins, as seen in compound 2a’s high binding affinity . Antioxidant Activity: Simple indole-acetamides (e.g., compound 3 in ) exhibit α-amylase inhibition and antioxidant effects, suggesting that the target compound’s sulfonyl and morpholino groups could expand its therapeutic scope.
Physicochemical and Pharmacokinetic Profiles
Table 3: Comparative Physicochemical Properties
*Estimates based on structural analogs.
Key Observations :
- The morpholino group likely enhances water solubility compared to ’s 4-methylpiperidinyl group, which is more lipophilic.
- Bulkier substituents (e.g., trifluoromethylphenyl in ) may reduce membrane permeability but improve target specificity.
Q & A
Basic: What are the critical synthetic steps for preparing N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, including sulfonylation of the indole core, followed by coupling with morpholino-2-oxoethyl and 2,4-dimethylphenylacetamide groups. Key steps include:
- Sulfonylation : Reaction of the indole moiety with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Morpholino-2-oxoethyl introduction : Nucleophilic substitution using 2-chloro-N-morpholinoacetamide in DMF at 60–80°C, monitored by TLC for intermediate isolation .
- Final coupling : Amide bond formation via EDC/HOBt-mediated coupling between sulfonated indole and 2,4-dimethylphenylamine, purified via gradient silica chromatography (CH₂Cl₂/MeOH) .
Validation : NMR (¹H/¹³C) and LC-MS confirm intermediate and final product purity (>95%) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural elucidation : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., indole H-2 at δ 7.2–7.5 ppm, morpholine protons at δ 3.4–3.7 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 512.18) .
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%) .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to assess variables like solvent polarity (DMF vs. THF), catalyst loading (EDC vs. DCC), and temperature (40–80°C) .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., sulfonylation completion at 4 hours) .
- Case study : Switching from batch to flow chemistry reduced side-product formation (e.g., dimerization) by 15% .
Advanced: How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?
Methodological Answer:
- Metabolic stability assays : Test hepatic microsome stability (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of morpholine) .
- Solubility modulation : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability in animal models .
- Target engagement studies : Radiolabel the compound (³H or ¹⁴C) to verify binding to intended receptors (e.g., indole-sulfonamide targets) .
Advanced: What computational strategies predict target interactions and SAR trends?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX), focusing on binding energy (< -8 kcal/mol) .
- MD simulations : Analyze stability of the morpholino group in aqueous environments (100 ns trajectories) to prioritize stable analogs .
- QSAR models : Train models on indole-sulfonamide libraries to predict IC₅₀ values for kinase inhibition .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Replace morpholino with piperazine (electron-rich) or thiomorpholine (electron-deficient) to study electronic effects on activity .
- Substituent screening : Introduce halogens (F, Cl) at the 2,4-dimethylphenyl group to enhance hydrophobic interactions .
- Bioisosteric swaps : Substitute sulfonyl with carbonyl or phosphonate groups to evaluate metabolic resistance .
Advanced: How to resolve discrepancies in spectral data interpretation (e.g., ambiguous NMR peaks)?
Methodological Answer:
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping protons (e.g., indole H-3 vs. acetamide methyl) .
- Isotopic labeling : Synthesize ¹⁵N-labeled indole to simplify ¹H-¹⁵N HMBC correlations .
- Crystallography : Obtain single-crystal X-ray data to confirm spatial arrangement (e.g., dihedral angles between indole and morpholine) .
Advanced: What role do hydrogen-bonding networks play in conformational stability?
Methodological Answer:
- X-ray analysis : Crystal structures (e.g., PDB ID: W00) reveal intramolecular H-bonds between sulfonyl O and morpholine NH, stabilizing a planar conformation .
- DFT calculations : Compare gas-phase vs. solvated structures to identify solvent-driven conformational shifts .
- Thermal analysis : DSC detects melting point variations (>10°C) in polymorphs with differing H-bond patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
